2-(2-Ethyloxazol-5-yl)acetonitrile
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Overview
Description
2-(2-Ethyloxazol-5-yl)acetonitrile is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Please consult with a professional for more specific and detailed information about this compound. If you’re conducting research, consider reaching out to the supplier or manufacturer for more data . They might have additional resources or unpublished data that could assist you. Remember to always follow safety guidelines when handling chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyloxazol-5-yl)acetonitrile typically involves the reaction of 2-ethyl-5-oxazolecarboxylic acid with a suitable nitrile source under specific reaction conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with a nitrile source to form the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyloxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-ethyloxazol-5-yl)ethylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with aldehyde or carboxylic acid functional groups.
Reduction: 2-(2-ethyloxazol-5-yl)ethylamine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethyloxazol-5-yl)acetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyloxazol-5-yl)acetonitrile
- 2-(2-Phenyloxazol-5-yl)acetonitrile
- 2-(2-Chloroxazol-5-yl)acetonitrile
Uniqueness
2-(2-Ethyloxazol-5-yl)acetonitrile is unique due to its specific ethyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological interactions .
Biological Activity
2-(2-Ethyloxazol-5-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its oxazole ring structure suggests potential interactions with proteins involved in signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- Several studies have indicated that compounds containing oxazole moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have shown activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
-
Anticancer Potential :
- Research has indicated that oxazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, highlighting the potential of this compound as an anticancer agent.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes such as prolyl oligopeptidase (PREP), which is involved in various physiological processes including neuropeptide metabolism. Inhibition of PREP can lead to increased levels of neuropeptides, potentially affecting cognitive functions.
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Antimicrobial | Bacterial and fungal strains | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Prolyl oligopeptidase (PREP) |
Case Study: Anticancer Activity
A recent study explored the anticancer effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 20 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Case Study: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on PREP. The results indicated an IC50 value of approximately 250 nM, suggesting that it is a competitive inhibitor. This inhibition could enhance cognitive functions by increasing neuropeptide availability.
Properties
IUPAC Name |
2-(2-ethyl-1,3-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQKXYXFIJNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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